2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
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Overview
Description
2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a chemical compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a bromine atom at the second position, a methoxyphenyl group at the fifth position, and a dihydrobenzo[d]thiazol-7(4H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable amine with a brominated phenyl compound.
Cyclization: The intermediate product undergoes cyclization to form the benzo[d]thiazole core.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Similar structure with a thiazole ring and bromine atom.
5-Bromo-4-fluorobenzo[d]thiazol-2-amine: Contains a fluorine atom instead of a methoxy group.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol: Similar structure with a hydroxyl group.
Uniqueness
2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methoxyphenyl group
Properties
Molecular Formula |
C14H12BrNO2S |
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Molecular Weight |
338.22 g/mol |
IUPAC Name |
2-bromo-5-(3-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C14H12BrNO2S/c1-18-10-4-2-3-8(5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3 |
InChI Key |
GVFLFZIAGIGFQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(=O)C2)SC(=N3)Br |
Origin of Product |
United States |
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